Oxcarbazepina-D4 (Mayor)

Descripción general

Descripción

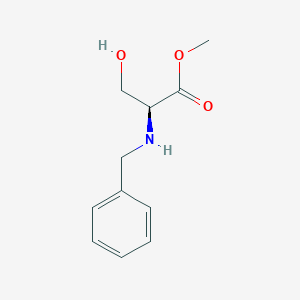

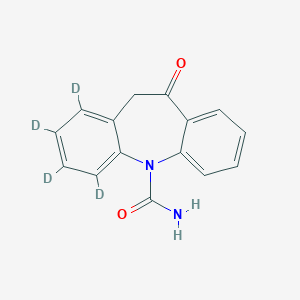

Oxcarbazepine-D4 (Major) is a deuterated form of oxcarbazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy. The deuterium atoms in Oxcarbazepine-D4 (Major) replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of oxcarbazepine .

Aplicaciones Científicas De Investigación

Oxcarbazepine-D4 (Major) is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the accurate quantification of oxcarbazepine.

Biology: Studying the metabolic pathways and pharmacokinetics of oxcarbazepine.

Medicine: Researching the efficacy and safety of oxcarbazepine in treating epilepsy and mood disorders.

Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.

Mecanismo De Acción

Target of Action

Oxcarbazepine-D4, like its parent compound Oxcarbazepine, primarily targets voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which is fundamental to the functioning of the nervous system .

Mode of Action

Oxcarbazepine-D4 exerts its action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

It is known that the drug and its active metabolite, mhd, block voltage-sensitive sodium channels, thereby stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Pharmacokinetics

Oxcarbazepine is extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD); MHD undergoes further metabolism via glucuronide conjugation . The drug is excreted in urine (95%, <1% as unchanged oxcarbazepine, 27% as unchanged MHD, 49% as MHD glucuronides, 3% as DHD (inactive), and 13% as conjugate of oxcarbazepine and MHD); feces (<4%) .

Result of Action

The primary result of Oxcarbazepine-D4’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

Action Environment

The action, efficacy, and stability of Oxcarbazepine-D4 can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, estimated glomerular filtration rate (eGFR), and genotype, can significantly influence the clearance of MHD, the active metabolite of Oxcarbazepine .

Análisis Bioquímico

Biochemical Properties

Oxcarbazepine-D4 (Major) exerts its effects primarily through its interactions with voltage-dependent sodium channels in the brain . It is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases .

Cellular Effects

Oxcarbazepine-D4 (Major) has been shown to significantly inhibit the growth of glioblastoma cell lines and induce apoptosis or G2/M arrest in these cells . It exerts its antiepileptic activity by blocking voltage-dependent sodium channels in the brain, thereby inhibiting abnormal electrical activity .

Molecular Mechanism

The molecular mechanism of action of Oxcarbazepine-D4 (Major) involves the inhibition of voltage-dependent sodium channels . This action stabilizes hyper-excited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses .

Temporal Effects in Laboratory Settings

The effects of Oxcarbazepine-D4 (Major) can change over time in laboratory settings . For instance, two weeks of Oxcarbazepine treatment resulted in a significant reduction in the anticonvulsant and neurotoxic effects of the drug . This suggests that chronic treatment with Oxcarbazepine may result in the development of tolerance to its effects .

Dosage Effects in Animal Models

The effects of Oxcarbazepine-D4 (Major) can vary with different dosages in animal models . For example, in humans, the dosage of Oxcarbazepine ranges from 150–1200 mg per 24 h, with a maximum dosage of 2400 mg per 24 h . A method of dose translation from animals to humans is available, utilizing the body surface normalization method .

Metabolic Pathways

Oxcarbazepine-D4 (Major) is metabolized in the liver to its active metabolite, MHD, by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .

Transport and Distribution

After oral administration, Oxcarbazepine is rapidly absorbed and distributed within the body . It is then reduced to its active metabolite, MHD, in the liver . The volume of distribution of MHD is 0.75 L/kg .

Subcellular Localization

The subcellular localization of Oxcarbazepine-D4 (Major) is not explicitly reported in the literature. Given that it interacts with voltage-dependent sodium channels, it is likely to be localized in the cell membrane where these channels are present

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine-D4 (Major) involves the introduction of deuterium atoms into the oxcarbazepine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .

Industrial Production Methods

Industrial production of Oxcarbazepine-D4 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified through crystallization and chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Oxcarbazepine-D4 (Major) undergoes various chemical reactions, including:

Oxidation: Conversion to its keto form.

Reduction: Reduction of the keto group to form hydroxy derivatives.

Substitution: Halogenation and other substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Formation of keto derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of halogenated oxcarbazepine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Carbamazepine: A structurally related anticonvulsant with a similar mechanism of action but different metabolic pathways.

Eslicarbazepine Acetate: Another derivative with a similar mechanism but different pharmacokinetic properties

Uniqueness

Oxcarbazepine-D4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal internal standard for analytical purposes. Unlike carbamazepine, oxcarbazepine does not produce an epoxide metabolite, reducing the risk of certain side effects .

Propiedades

IUPAC Name |

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649424 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-71-4 | |

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

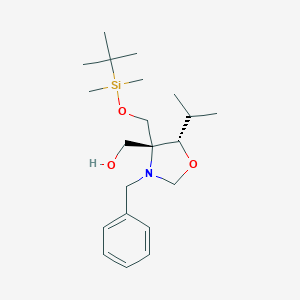

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)

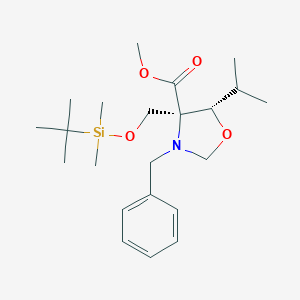

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)